Cas no 71630-32-5 (Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))

Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI)
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- MDL: MFCD30411654
- インチ: 1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12)
- InChIKey: YJGSMLNQLMZMJD-UHFFFAOYSA-N
- ほほえんだ: C1C(C(O)C(O)=O)=CC=C(N)C=1
Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198250-0.25g |
(R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid |
71630-32-5 | 95% | 0.25g |
$1320 | 2025-02-20 | |
eNovation Chemicals LLC | Y1198250-0.25g |
(R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid |
71630-32-5 | 95% | 0.25g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198250-0.25g |
(R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid |
71630-32-5 | 95% | 0.25g |
$1320 | 2025-03-01 |
Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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9. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI)に関する追加情報
Comprehensive Analysis of Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) (CAS No. 71630-32-5)
Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI), with the CAS number 71630-32-5, is a chiral organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of amino-hydroxy benzeneacetic acid derivatives. Its unique stereochemistry, particularly the (R)-configuration, makes it a valuable intermediate in the synthesis of enantiomerically pure drugs and bioactive molecules. Researchers are increasingly exploring its potential in targeted therapies, especially in the context of precision medicine and enzyme inhibition.
The growing interest in chiral building blocks like Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) aligns with the broader trend toward green chemistry and sustainable synthesis. As industries seek to minimize waste and improve efficiency, compounds with high enantiomeric purity are becoming critical. This compound's α-hydroxy and 4-amino functional groups offer versatile reactivity, enabling its use in asymmetric catalysis and peptide mimetics. Recent studies highlight its role in designing biodegradable polymers and drug delivery systems, addressing the demand for eco-friendly materials.
In the realm of pharmaceutical applications, CAS 71630-32-5 has been investigated for its potential as a precursor to neurologically active compounds. Its structural similarity to naturally occurring amino acids allows it to interact with biological targets, such as G-protein-coupled receptors (GPCRs). This has sparked curiosity about its utility in treating neurodegenerative disorders, a hot topic in medical research. Additionally, its hydrogen-bonding capacity makes it a candidate for crystal engineering, a field gaining traction in material science.
From a synthetic perspective, the R-enantiomer of 4-amino-α-hydroxy benzeneacetic acid is often preferred due to its higher bioactivity. This preference mirrors the industry's shift toward enantioselective synthesis, driven by regulatory requirements for single-enantiomer drugs. Analysts note that the compound's chiral purity can significantly impact the efficacy of downstream products, making it a focal point for quality control in manufacturing. Techniques like HPLC and NMR spectroscopy are commonly employed to verify its stereochemical integrity.
Beyond pharmaceuticals, Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI) has found niche applications in agricultural chemistry. Its ability to chelate metal ions has been explored in developing micronutrient fertilizers, addressing soil deficiencies in a sustainable manner. This aligns with the global push for climate-smart agriculture, a topic frequently searched by environmental scientists and agronomists. Furthermore, its potential as a ligand in coordination chemistry opens doors for innovations in catalysis and sensor technology.
In conclusion, CAS 71630-32-5 represents a multifaceted compound with broad applicability across life sciences and material engineering. Its relevance to drug discovery, sustainable chemistry, and agricultural innovation positions it as a compound of enduring interest. As research continues to uncover new uses, its role in advancing cutting-edge technologies is likely to expand, making it a staple in both academic and industrial laboratories.
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